

A Comparative Analysis of Cyano-N-(trifluoromethyl)phenyl]acetamide Isomers

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Compound of Interest

Compound Name:	2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
Cat. No.:	B160119

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the positional isomers of cyano-N-(trifluoromethyl)phenyl]acetamide, specifically the 2-, 3-, and 4-isomers. While these compounds are structurally similar, the position of the trifluoromethyl group on the phenyl ring can influence their physicochemical properties and potential applications. This document summarizes the available data on these isomers to aid in research and development.

Physicochemical Properties

The following table summarizes the known physicochemical properties of the three positional isomers of cyano-N-(trifluoromethyl)phenyl]acetamide. Data for the 2- and 3-isomers are limited in the public domain compared to the more commercially relevant 4-isomer.

Property	2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide	2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide	2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
CAS Number	2753-83-5	1960-77-6	24522-30-3
Molecular Formula	C ₁₀ H ₇ F ₃ N ₂ O	C ₁₀ H ₇ F ₃ N ₂ O	C ₁₀ H ₇ F ₃ N ₂ O
Molecular Weight	228.17 g/mol	228.17 g/mol	228.17 g/mol
Appearance	-	-	White to light yellow crystalline powder[1][2]
Melting Point	-	-	194 - 198 °C[2][3]
Solubility	-	-	Slightly soluble in water; soluble in organic solvents like methanol and dimethylformamide

Note: A hyphen (-) indicates that no reliable data was found in publicly accessible literature.

Biological Activity and Applications

Extensive literature searches did not yield any direct comparative studies on the biological activities (e.g., cytotoxicity, herbicidal, insecticidal, or pharmacological activity) of the 2-, 3-, and 4-isomers of cyano-N-(trifluoromethyl)phenyl]acetamide. The vast majority of available research focuses on the 4-isomer due to its established role as a key intermediate in the synthesis of commercially significant pharmaceutical and agrochemical compounds.

- 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (4-isomer): This isomer is a well-documented precursor in the production of:
 - Pharmaceuticals: It is an important intermediate in the synthesis of anti-inflammatory and analgesic drugs[2]. Specifically, it is a known impurity and a starting material for the synthesis of Leflunomide and Teriflunomide, which are used to treat rheumatoid arthritis and multiple sclerosis.

- Agrochemicals: It serves as a building block in the formulation of pesticides and herbicides, where the trifluoromethyl group can enhance efficacy and bioavailability[1][2][4].

Due to the lack of published biological data for the 2- and 3-isomers, a direct comparison of their performance is not possible at this time. Further research is required to elucidate the structure-activity relationships and potential applications of these isomers.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of these specific isomers are not available in the literature. However, a general workflow for their synthesis and potential biological screening is described below.

General Synthesis of cyano-N-(trifluoromethyl)phenyl]acetamide Isomers

The synthesis of these isomers typically involves the acylation of the corresponding trifluoromethylaniline with a cyanoacetylating agent.

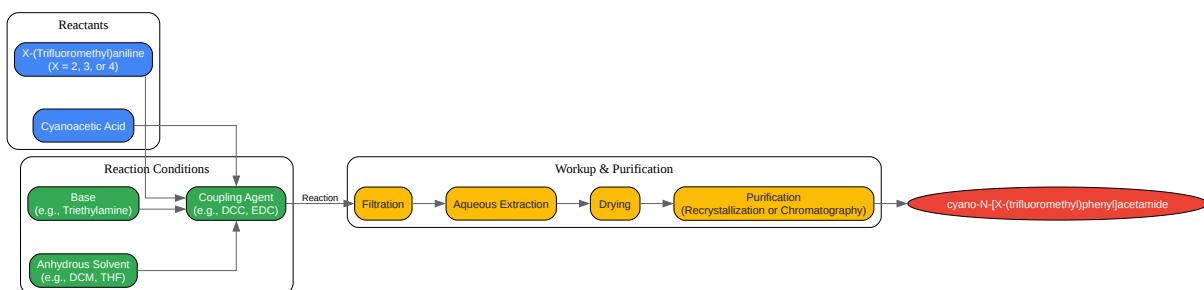
Materials:

- 2-, 3-, or 4-(Trifluoromethyl)aniline
- Cyanoacetic acid
- A coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
- Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
- Base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA))

Procedure:

- Dissolve the respective (trifluoromethyl)aniline and cyanoacetic acid in the anhydrous solvent.

- Add the base to the mixture.
- Slowly add the coupling agent to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).
- Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired cyano-N-[X-(trifluoromethyl)phenyl]acetamide isomer.

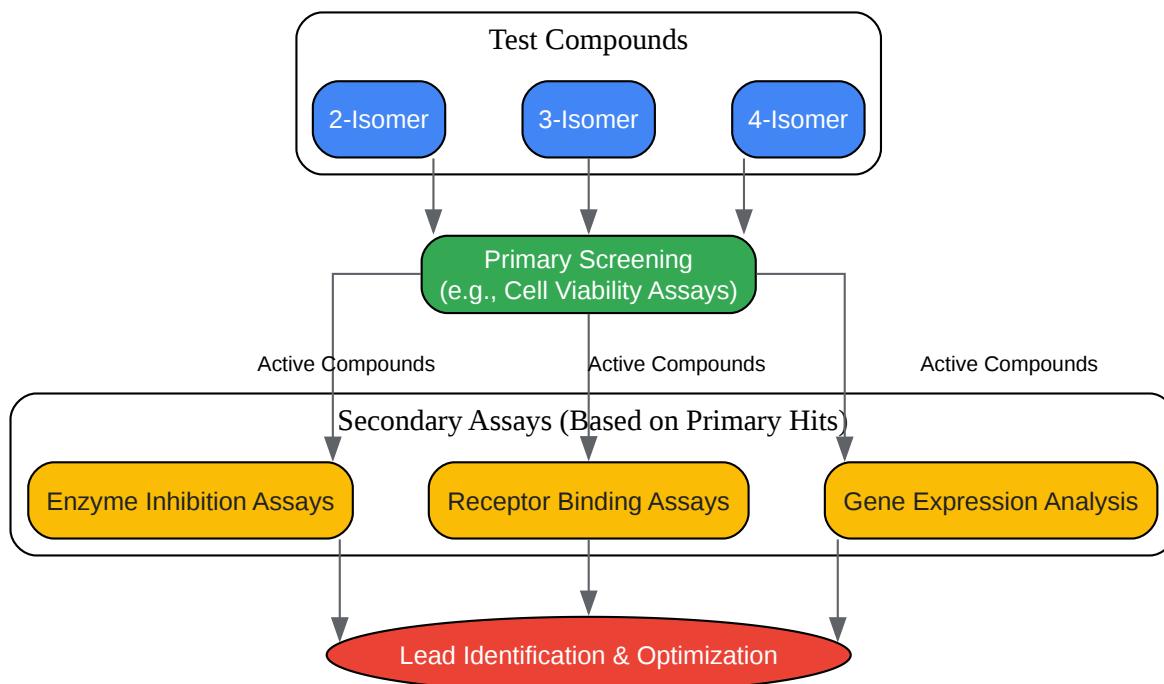


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General synthesis workflow for cyano-N-(trifluoromethyl)phenyl]acetamide isomers.

Proposed Workflow for Biological Screening

While no specific data exists, a general workflow for the initial biological screening of these isomers could follow the pathway illustrated below. This would typically involve a series of *in vitro* assays to assess their potential activity against various targets.

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Proposed workflow for the biological screening of isomers.

Conclusion

The positional isomers of cyano-N-(trifluoromethyl)phenyl]acetamide represent a class of compounds where the 4-isomer has found significant application as a synthetic intermediate. However, a notable gap exists in the scientific literature regarding the comparative biological

activities of the 2- and 3-isomers. This lack of data presents an opportunity for future research to explore the structure-activity relationships within this series, potentially uncovering novel biological functions and applications for the lesser-studied isomers. Researchers are encouraged to undertake comparative studies to fully elucidate the potential of these compounds.

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